molecular formula C8H6BrN3 B1589446 2-(4-Bromo-1H-imidazol-1-YL)pyridine CAS No. 556775-77-0

2-(4-Bromo-1H-imidazol-1-YL)pyridine

Cat. No.: B1589446
CAS No.: 556775-77-0
M. Wt: 224.06 g/mol
InChI Key: WZHQVFWUCYJDJS-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-imidazol-1-yl)pyridine typically involves the reaction of 4-bromoimidazole with a pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromoimidazole is reacted with a boronic acid derivative of pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(4-Bromo-1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-imidazol-1-yl)pyridine
  • 2-(4-Fluoro-1H-imidazol-1-yl)pyridine
  • 2-(4-Methyl-1H-imidazol-1-yl)pyridine

Uniqueness

2-(4-Bromo-1H-imidazol-1-yl)pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(4-bromoimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHQVFWUCYJDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466915
Record name 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556775-77-0
Record name 2-(4-BROMO-1H-IMIDAZOL-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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